(2Z)-N-(2-Chloroethyl)-3-nitroso-1,3-oxazolidin-2-imine
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Overview
Description
ETHANAMINE,2-CHLORO-N-(3-NITROSO-2-OXAZOLIDINYLIDENE)- is an organic compound with the molecular formula C5H8ClN3O2. It is known for its unique structure, which includes a nitroso group and an oxazolidinylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHANAMINE,2-CHLORO-N-(3-NITROSO-2-OXAZOLIDINYLIDENE)- typically involves the reaction of ethanamine with 2-chloroethylamine and nitrous acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
ETHANAMINE,2-CHLORO-N-(3-NITROSO-2-OXAZOLIDINYLIDENE)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reactions typically occur under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
ETHANAMINE,2-CHLORO-N-(3-NITROSO-2-OXAZOLIDINYLIDENE)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of ETHANAMINE,2-CHLORO-N-(3-NITROSO-2-OXAZOLIDINYLIDENE)- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-Chloroethylamine: Shares the chloroethylamine moiety but lacks the nitroso and oxazolidinylidene groups.
N-Nitrosamines: Contain the nitroso group but differ in their overall structure and reactivity
Uniqueness
ETHANAMINE,2-CHLORO-N-(3-NITROSO-2-OXAZOLIDINYLIDENE)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
76310-08-2 |
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Molecular Formula |
C5H8ClN3O2 |
Molecular Weight |
177.59 g/mol |
IUPAC Name |
N-(2-chloroethyl)-3-nitroso-1,3-oxazolidin-2-imine |
InChI |
InChI=1S/C5H8ClN3O2/c6-1-2-7-5-9(8-10)3-4-11-5/h1-4H2 |
InChI Key |
WIKJVZMPLSVSAR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=NCCCl)N1N=O |
Origin of Product |
United States |
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